tert-butyl 2,2-dimethyl-4-sulfanylbutanoate
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Overview
Description
tert-Butyl 2,2-dimethyl-4-sulfanylbutanoate: is an organic compound with the molecular formula C10H20O2S It is a derivative of butanoic acid, featuring a tert-butyl ester group and a sulfanyl (thiol) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethyl-4-sulfanylbutanoate typically involves the esterification of 4-mercapto-2,2-dimethylbutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,2-dimethyl-4-sulfanylbutanoate can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can also undergo reduction reactions, where the ester group is reduced to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. For example, reaction with alkyl halides can form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Thioethers
Scientific Research Applications
Chemistry: tert-Butyl 2,2-dimethyl-4-sulfanylbutanoate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its sulfanyl group is of particular interest due to its potential interactions with biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-4-sulfanylbutanoate largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfanyl group is oxidized to form sulfoxides or sulfones, which can further participate in other chemical processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
tert-Butyl 2,2-dimethyl-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
tert-Butyl 2,2-dimethyl-4-aminobutanoate: Similar structure but with an amino group instead of a sulfanyl group.
tert-Butyl 2,2-dimethyl-4-methylbutanoate: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness: tert-Butyl 2,2-dimethyl-4-sulfanylbutanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the sulfanyl group plays a crucial role in the desired chemical transformations.
Properties
CAS No. |
2639443-54-0 |
---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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